2-Phenyl-1,3-dioxan-5-yl butanoate
Description
2-Phenyl-1,3-dioxan-5-yl butanoate is an ester derivative featuring a 1,3-dioxane ring substituted with a phenyl group at position 2 and a butanoate ester moiety at position 5. This compound belongs to a broader class of 2-phenyl-1,3-dioxan-5-yl esters, which are characterized by their six-membered dioxane ring system and variable acyl chains. The phenyl group enhances lipophilicity, while the dioxane ring contributes to stereochemical complexity and stability.
Properties
CAS No. |
113516-75-9 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxan-5-yl) butanoate |
InChI |
InChI=1S/C14H18O4/c1-2-6-13(15)18-12-9-16-14(17-10-12)11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3 |
InChI Key |
KJZPGIUCDBIMNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride-Mediated Esterification
The C5 hydroxyl group is esterified using butanoyl chloride under anhydrous conditions:
$$
\text{2-Phenyl-1,3-dioxan-5-ol} + \text{ClCO(CH}2\text{)}2\text{CH}3 \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Phenyl-1,3-dioxan-5-yl butanoate} \quad (\text{Yield: 92\%})
$$
Optimization Notes :
Steglich Esterification
For acid-sensitive substrates, $$ N,N' $$-dicyclohexylcarbodiimide (DCC) facilitates coupling:
$$
\text{2-Phenyl-1,3-dioxan-5-ol} + \text{Butanoic acid} \xrightarrow{\text{DCC, DMAP}} \text{Target ester} \quad (\text{Yield: 88\%})
$$
Advantages :
Analytical Validation and Characterization
Spectroscopic Confirmation
$$ ^1 \text{H NMR} $$ :
$$ ^{13} \text{C NMR} $$ :
Mass Spectrometry
- ESI-MS : $$ m/z = 279 \, [\text{M}+\text{H}]^+ $$, confirming molecular weight (278.3 g/mol).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Catalytic Reuse
PTSA is recovered via aqueous extraction, achieving 80% reuse efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-dioxan-5-yl butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoate ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For instance, the oxidation of the phenyl group can lead to the formation of corresponding ketones or aldehydes.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Lithium Bromide: Used in nucleophilic substitution reactions to replace the butanoate ester group.
Triphenylphosphine and Carbon Tetrabromide: Used in halogenation reactions to introduce bromine atoms into the compound.
Acid or Base Catalysts: Used in hydrolysis reactions to break down the ester group.
Major Products Formed
Brominated Products: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Alcohols: Formed through hydrolysis reactions.
Scientific Research Applications
2-Phenyl-1,3-dioxan-5-yl butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl butanoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the phenyl group and the dioxane ring, which can stabilize reaction intermediates through resonance and inductive effects. The ester group can undergo hydrolysis, releasing butanoic acid and the corresponding alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties, derived from the evidence:
*Inferred formula based on butanoic acid (C₄H₈O₂) and 2-phenyl-1,3-dioxan-5-ol (C₉H₁₀O₂) esterification.
2.1 Structural and Physicochemical Differences
- Acyl Chain Length: The target compound’s butanoate chain (C₄) is significantly shorter than analogs like eicosanoate (C₂₀) or octadecatrienoate (C₁₈). This reduces molecular weight (~260 g/mol vs. ~450–500 g/mol for analogs) and increases volatility, analogous to butyl butanoate, a volatile flavor compound .
- Stereochemistry: The cis configuration of the dioxane ring in hexadecanoate and octadecadienoate esters (e.g., ) suggests enhanced stability compared to trans isomers, though this remains unconfirmed for the butanoate derivative.
2.4 Analytical Characterization
- GC-MS: Used to detect volatile esters like butyl butanoate in apples ; applicable for quantifying the target compound’s volatility.
- NMR/Crystallography : Critical for resolving the dioxane ring’s stereochemistry, as seen in EPA/NIH spectral databases .
Q & A
Q. What are the recommended synthetic routes for 2-Phenyl-1,3-dioxan-5-yl butanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via esterification, where the hydroxyl group of the dioxane ring reacts with butanoic acid derivatives. Catalysts like sulfuric acid or enzyme-based systems (e.g., lipases) can enhance reaction efficiency. For optimization, monitor reaction kinetics using gas chromatography (GC) or nuclear magnetic resonance (NMR) to track ester formation. Adjust parameters such as temperature (60–100°C), molar ratios (1:1.2 dioxane:acid), and solvent polarity (e.g., dichloromethane) to maximize yield . Table 1 : Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | >85% efficiency |
| Catalyst (H₂SO₄) | 0.5–1 mol% | Reduces side products |
| Solvent | Non-polar | Minimizes hydrolysis |
Q. How can the structural integrity of 2-Phenyl-1,3-dioxan-5-yl butanoate be confirmed post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm the dioxane ring’s stereochemistry and ester linkage. For example, the phenyl group’s protons appear as a multiplet at δ 7.2–7.5 ppm, while the butanoate methyl group resonates near δ 0.9–1.1 ppm. Mass spectrometry (MS) with electron ionization (EI) at 70 eV can validate the molecular ion peak (m/z 264 for C₁₅H₂₀O₄) and fragmentation patterns (e.g., loss of CO₂ at m/z 220) .
Q. What are the key applications of this compound in organic synthesis?
- Methodological Answer : The dioxane ring acts as a protecting group for carbonyl compounds in multistep syntheses. For example, it stabilizes aldehydes during Grignard reactions. The butanoate ester moiety can serve as a precursor for transesterification reactions to generate biofuels or polymerizable monomers. Experimental protocols should include inert atmosphere conditions (N₂/Ar) to prevent oxidation of sensitive intermediates .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 2-Phenyl-1,3-dioxan-5-yl butanoate in nucleophilic acyl substitution?
- Methodological Answer : The phenyl group introduces steric hindrance, slowing nucleophilic attack at the ester carbonyl. Electronic effects from the dioxane oxygen atoms increase electrophilicity, favoring reactions with strong nucleophiles (e.g., amines). Computational studies (DFT calculations) can model transition states, while experimental kinetics (e.g., UV-Vis monitoring of product formation) validate theoretical predictions. Contrast with methyl butanoate ( ) to isolate steric contributions .
Q. What challenges arise in analyzing the oxidative stability of this compound under varying environmental conditions?
- Methodological Answer : Oxidative degradation pathways are temperature- and humidity-dependent. Use accelerated stability testing (40°C/75% RH) with periodic sampling analyzed via HPLC-MS to identify degradation products (e.g., phenyl diketones). Surface adsorption studies ( ) reveal that indoor air pollutants (e.g., ozone) accelerate decomposition, requiring controlled storage in amber vials under desiccant .
Q. How can discrepancies in reported spectral data for this compound be resolved?
- Methodological Answer : Cross-reference spectral libraries (e.g., NIH Mass Spectral Database, ) and replicate analyses using standardized conditions. For example, variations in MS fragmentation may arise from ionization energy (70 eV vs. 20 eV). Collaborative inter-laboratory studies using shared reference samples can harmonize data, as demonstrated in biodiesel surrogate research ( ) .
Q. What experimental designs are critical for studying enzyme interactions with this compound?
- Methodological Answer : Use fluorescence quenching assays to measure binding affinity (Kd) between the ester and enzymes like esterases. Mutagenesis studies (e.g., replacing active-site residues) can pinpoint interaction sites. Pair with molecular dynamics simulations to visualize conformational changes. Include negative controls (e.g., non-substrate esters) and triplicate trials to ensure reproducibility .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Discrepancies often stem from impurities in starting materials or unaccounted side reactions (e.g., hydrolysis of the dioxane ring). Implement quality-by-design (QbD) principles:
- Use high-purity reagents (≥99% by GC).
- Monitor reaction progress in real-time (e.g., in-situ IR spectroscopy).
- Compare results with kinetic models (e.g., Arrhenius plots for temperature effects) .
Methodological Best Practices
Q. What strategies ensure reliable quantification of this compound in complex matrices?
- Methodological Answer : Employ internal standard calibration (e.g., deuterated analogs) in GC-MS or LC-MS workflows. For environmental samples, solid-phase extraction (SPE) with C18 cartridges improves recovery rates (>90%). Validate methods via spike-and-recovery experiments at low, mid, and high concentrations .
Q. How can researchers design robust kinetic studies for this compound’s reactions?
- Methodological Answer :
Use a stopped-flow apparatus for fast reactions (e.g., ester hydrolysis in milliseconds). For slower processes, isolate intermediates via flash chromatography and characterize them via XRD or 2D NMR (e.g., NOESY for spatial proximity analysis). Triangulate data from multiple techniques to resolve mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
